molecular formula C5H2BrF3N2OS B1482481 N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide CAS No. 1416713-10-4

N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide

Cat. No.: B1482481
CAS No.: 1416713-10-4
M. Wt: 275.05 g/mol
InChI Key: GOYYKKIJVMXNDY-UHFFFAOYSA-N
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Description

N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide is a chemical compound characterized by its bromothiazole core and trifluoroacetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide typically involves the bromination of thiazole followed by the introduction of the trifluoroacetamide group. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoroacetic anhydride (TFAA) under controlled temperatures.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form bromine derivatives.

  • Reduction: The trifluoroacetamide group can be reduced to form amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromine derivatives such as bromates or hypobromites.

  • Reduction Products: Amine derivatives such as trifluoromethylamines.

  • Substitution Products: Various substituted thiazoles and trifluoroacetamides.

Scientific Research Applications

N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its therapeutic potential in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: The compound is utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoroacetamide group is known to inhibit certain enzymes, leading to the disruption of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide is compared with other similar compounds to highlight its uniqueness:

  • N-(5-bromothiazol-2-yl)acetamide: Similar core structure but lacks the trifluoroacetamide group.

  • 2,2,2-trifluoroacetamide derivatives: Similar functional group but different core structure.

  • Bromothiazole derivatives: Similar bromine atom but different functional groups.

Properties

IUPAC Name

N-(2-bromo-1,3-thiazol-5-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-4-10-1-2(13-4)11-3(12)5(7,8)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYYKKIJVMXNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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